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Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter
(NaCT), is a critical regulator of cellular metabolism with a dichotomous role in human health.
[1][2] Primarily expressed in the liver and brain, it facilitates the uptake of extracellular citrate, a
key metabolic intermediate.[3][4] Perturbations in SLC13A5 function are linked to distinct
metabolic disorders. Hepatic overexpression and increased activity of SLC13A5 are associated
with metabolic syndrome, including non-alcoholic fatty liver disease (NAFLD), obesity, and
insulin resistance, making it a promising therapeutic target for inhibition.[1][2] Conversely,
congenital loss-of-function mutations in the SLC13A5 gene lead to a severe neurometabolic
disease known as SLC13A5 Deficiency Disorder, characterized by neonatal epilepsy and
developmental delays.[5][6][7] This guide provides a comprehensive overview of the molecular
mechanisms, signaling pathways, and quantitative data related to SLC13A5's role in metabolic
disorders, details key experimental protocols, and explores emerging therapeutic strategies.

Introduction to SLC13A5 (NaCT)

The SLC13A5 gene encodes the sodium-dependent citrate transporter, NaCT, a member of the
solute carrier family responsible for transporting citrate and other dicarboxylates/tricarboxylates
across the plasma membrane in a sodium-coupled manner.[1][5] This transporter is highly
expressed in the sinusoidal membrane of hepatocytes in the liver, and to a lesser extent in the
brain, testes, bones, and teeth.[1][3][4] By importing citrate from the circulation into the cytosol,
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SLC13A5 directly influences the intracellular citrate pool, which is a critical precursor for the
synthesis of fatty acids and cholesterol, and a regulator of energy homeostasis.[5][8]

The Dichotomous Role of SLC13A5 in Metabolic
Health

The function of SLC13A5 is highly context-dependent, where both gain-of-function in the liver
and loss-of-function systemically lead to severe, but distinct, metabolic diseases.[1][5]

SLC13A5 Overexpression in Hepatic Metabolic
Disorders

Elevated expression of SLC13A5 in the liver is strongly correlated with obesity, type 2 diabetes,
and NAFLD.[2][3] The increased uptake of citrate into hepatocytes provides excess substrate
for de novo lipogenesis and gluconeogenesis.[5][8] This contributes to hepatic lipid
accumulation, insulin resistance, and the progression of metabolic syndrome.[1][2]
Consequently, the pharmacological inhibition or genetic silencing of hepatic SLC13A5 has
emerged as a key therapeutic strategy.[1] Preclinical studies in mice have shown that SLC13A5
knockout or knockdown protects against high-fat diet-induced obesity, fatty liver, and insulin
resistance.[1][2]

SLC13A5 Loss-of-Function in Neurometabolic Disease

Biallelic loss-of-function mutations in the SLC13A5 gene cause SLC13A5 Deficiency Disorder,
a rare autosomal recessive condition.[4][7] The disorder is characterized by the onset of
severe, often intractable, epileptic seizures within the first few days of life, accompanied by
global developmental delays and dental abnormalities.[6][7] The absence of functional NaCT
leads to impaired citrate uptake into neurons.[7] This disrupts brain energy metabolism and the
synthesis of essential neurotransmitters like glutamate and GABA, for which citrate is a
precursor.[5][9] A key biomarker for this disorder is a two- to three-fold increase in citrate levels
in the plasma and cerebrospinal fluid (CSF).[3] Therapeutic approaches for this condition are
focused on restoring function, with adeno-associated virus (AAV)-based gene replacement
therapies showing promise in preclinical models.[3][10]

Molecular Regulation of SLC13A5 Expression
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The transcription of the SLC13A5 gene is tightly regulated by a variety of hormonal,
inflammatory, and xenobiotic signals, particularly in the liver.

 Inflammatory and Hormonal Induction: The cytokine Interleukin-6 (IL-6) upregulates
SLC13A5 expression through the STAT3 signaling pathway.[3] The hormone glucagon also
induces its expression, likely involving the transcription factor CREB.[2][5]

o Xenobiotic Response: SLC13A5 expression is induced by xenobiotics such as phenobarbital
and rifampicin via the pregnane X receptor (PXR).[2][5]

o Metabolic Repression: The anti-diabetic drug metformin has been shown to suppress
SLC13A5 expression in liver cells through an AMP-activated protein kinase (AMPK)-
mediated pathway that inhibits CREB.[2]

o Epigenetic Control: DNA hypermethylation in the promoter region of SLC13A5 is inversely
correlated with its expression, suggesting an epigenetic layer of regulation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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